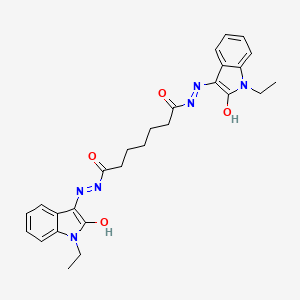

(N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide

Description

The compound “(N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide” is a bis-hydrazide derivative featuring two 1-ethyl-2-oxoindolin-3-ylidene moieties linked by a heptanedihydrazide bridge. The Z-configuration at both hydrazide bonds ensures a planar, conjugated system, which may enhance π-π stacking interactions and influence electronic properties.

Properties

IUPAC Name |

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O4/c1-3-32-20-14-10-8-12-18(20)24(26(32)36)30-28-22(34)16-6-5-7-17-23(35)29-31-25-19-13-9-11-15-21(19)33(4-2)27(25)37/h8-15,36-37H,3-7,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJBTRJVAYESKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide typically involves the following steps:

Formation of Indolin-2-one Derivatives: The synthesis begins with the preparation of 1-ethyl-2-oxoindoline-3-carbaldehyde through the reaction of 1-ethylindoline-2,3-dione with appropriate reagents under controlled conditions.

Condensation Reaction: The 1-ethyl-2-oxoindoline-3-carbaldehyde is then subjected to a condensation reaction with heptanedihydrazide in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. This reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide are not well-documented, it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield, cost, and safety. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indolin-2-one moieties or the hydrazide linker are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to reflux conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.

Substitution: Halogens, alkylating agents, nucleophiles; organic solvents; room temperature to reflux conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced hydrazide derivatives.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide functional group allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the indolin-2-one moieties may interact with cellular proteins and DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of the target compound with structurally related hydrazide derivatives:

Hydrogen Bonding and Crystallinity

- The target compound’s hydrazide and oxoindolinylidene groups enable extensive hydrogen bonding (N–H···O and C=O···H–N interactions), critical for crystal packing and solubility. Graph set analysis (as discussed in ) would predict cyclic or chain motifs, similar to related hydrazides .

- Benzodithiazine Derivatives () : SO₂ groups participate in strong hydrogen bonds (N–H···O=S), contributing to high melting points (271–286°C) and thermal stability.

Research Findings and Implications

- Structural Flexibility : The heptane bridge in the target compound provides conformational flexibility, which may facilitate binding to biological targets compared to rigid benzodithiazines ().

- Synthetic Scalability : High-yield protocols for benzodithiazine hydrazines () suggest that optimizing reaction conditions (e.g., solvent, temperature) could improve the target compound’s scalability.

- Hydrogen Bonding Networks : The interplay between hydrogen bonding and substituent effects () highlights the need for crystallographic studies (e.g., using SHELX software, as in ) to elucidate the target compound’s solid-state behavior.

Biological Activity

(N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes two indolin-3-ylidene moieties linked by a heptanedihydrazide chain. The chemical formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 378.50 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | 210-215 °C |

Anticancer Activity

Recent studies have indicated that (N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

The compound appears to exert its effects through multiple pathways:

- Inhibition of Cell Proliferation : Studies demonstrated a dose-dependent reduction in cell viability.

- Induction of Apoptosis : Flow cytometry assays revealed an increase in early and late apoptotic cells upon treatment.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15.2 | 45 |

| A549 | 12.8 | 50 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

Table 3: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of (N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide. Preliminary studies indicate that the compound has a relatively low toxicity profile at therapeutic doses.

Case Study: Acute Toxicity Assessment

In a recent study involving animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight. Histopathological examinations revealed no major organ damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.